(2R)-2-(2,2-Difluorocyclopentyl)propan-1-ol
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Overview
Description
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-ol is an organic compound characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a hydroxyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,2-Difluorocyclopentyl)propan-1-ol typically involves the following steps:
Cyclopentane Derivatization:
Formation of the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where a suitable alkylating agent reacts with the cyclopentane derivative.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions, where an alcohol functional group is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (2R)-2-(2,2-Difluorocyclopentyl)propan-1-ol can undergo oxidation to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alkanes.
Substitution: The fluorine atoms in the cyclopentyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes.
Substitution Products: Various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-(2,2-Difluorocyclopentyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2,2-Difluorocyclopentyl)ethanol: Similar structure with an ethanol chain instead of propanol.
(2R)-2-(2,2-Difluorocyclopentyl)methanol: Similar structure with a methanol chain instead of propanol.
Uniqueness
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-ol is unique due to its specific combination of a cyclopentyl ring with fluorine atoms and a propanol chain, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R)-2-(2,2-difluorocyclopentyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7,11H,2-5H2,1H3/t6-,7?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSPJKCWSMXAPF-PKPIPKONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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